Arginylserylarginine is synthesized rather than extracted from natural sources. It belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. The classification of this compound can be further detailed as follows:
The synthesis of Arginylserylarginine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process includes the following steps:
The molecular structure of Arginylserylarginine can be described in detail:
Arginylserylarginine can participate in various chemical reactions typical for peptides:
These reactions are influenced by environmental factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for Arginylserylarginine involves its interaction with biological systems:
Quantitative data regarding its efficacy and potency would typically be derived from pharmacological studies.
The physical and chemical properties of Arginylserylarginine are crucial for understanding its behavior in biological systems:
Arginylserylarginine has several scientific applications:
The molecular identity of Arginylserylarginine is defined by the linear tripeptide sequence H₂N-Arg-Ser-Arg-COOH. Its primary structure features two terminal arginine residues (molecular formula C₆H₁₄N₄O₂) connected by a central serine residue (C₃H₇NO₃). The molecular formula of the complete tripeptide is C₁₅H₃₁N₁₁O₆, with a calculated average mass of 429.48 g/mol and a monoisotopic mass of 429.24 g/mol. This configuration imparts a strong cationic character at physiological pH due to the protonation of the guanidinium groups in each arginine side chain (pKa ≈ 12.5), resulting in an overall charge state of +2. The central serine introduces a polar, uncharged hydroxyl group (-OH) capable of participating in hydrogen bonding or potential phosphorylation events [7].
Structural analysis reveals intricate details beyond primary sequence. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), resolves the proton-proton coupling networks, enabling unambiguous assignment of each amino acid residue's α-proton, β-protons, and side chain protons. For instance, the central serine's β-methylene protons exhibit characteristic chemical shifts distinct from the arginine side chain methylene protons. Fourier Transform Infrared (FTIR) spectroscopy identifies key vibrational modes associated with the peptide backbone, notably the Amide I band (C=O stretch) between 1640-1680 cm⁻¹ and the Amide II band (N-H bend coupled with C-N stretch) near 1540-1550 cm⁻¹. The precise wavenumber of the Amide I band provides insights into the dominant secondary structure elements, such as random coil or β-turn conformations [1] [7].
Conformational analysis indicates significant structural plasticity influenced by solvent environment. In aqueous solution, molecular dynamics simulations suggest a propensity for extended conformations with occasional turns stabilized by intramolecular hydrogen bonding. Potential hydrogen bonds include:
Table 1: Key Spectroscopic Signatures of Arginylserylarginine
Analytical Technique | Key Spectral Features | Structural Information Revealed |
---|---|---|
NMR Spectroscopy | Specific chemical shifts for αH (Ser: ~4.5 ppm, Arg: ~4.3 ppm); J-coupling constants | Amino acid sequence confirmation; local electronic environment |
FTIR Spectroscopy | Amide I band ~1650 cm⁻¹; Amide II band ~1545 cm⁻¹; OH stretch (Ser) ~3400 cm⁻¹ | Secondary structure elements; presence of serine hydroxyl group |
Mass Spectrometry | [M+2H]²⁺ peak at m/z 215.12; [M+H]⁺ peak at m/z 429.24 | Molecular weight confirmation; charge state distribution |
X-ray Diffraction | Potential lattice parameters; electron density maps (if crystallized) | Atomic-resolution 3D structure; intermolecular interactions in solid state |
Arginylserylarginine can originate through ribosomal biosynthesis or be synthesized via chemical methods. In ribosomal biosynthesis, the sequence is genetically encoded and assembled on the ribosome during mRNA translation. The process involves activation of each amino acid (arginine, serine, arginine) by their specific aminoacyl-transfer RNA (tRNA) synthetases (ArgRS, SerRS) to form aminoacyl-tRNAs (Arg-tRNA^Arg^, Ser-tRNA^Ser^). These charged tRNAs then sequentially deliver their amino acids to the ribosome's peptidyl transferase center, guided by the corresponding mRNA codons (e.g., CGU/CGC/CGA/CGG for Arg, UCU/UCC/UCA/UCG/AGU/AGC for Ser). The growing peptide chain elongates from the N-terminus to the C-terminus, forming peptide bonds between the carboxyl group of the preceding residue and the amino group of the incoming aminoacyl-tRNA. This ribosomal pathway ensures high fidelity but is limited to the 20 canonical amino acids [2] [9].
Alternatively, non-ribosomal peptide synthesis (NRPS) mechanisms, though less common for small tripeptides like Arginylserylarginine, involve large multi-enzyme complexes. Each module within the NRPS machinery activates a specific amino acid, forms an aminoacyl-adenylate intermediate, and covalently tethers it to a peptidyl carrier protein (PCP) via a thioester linkage. Condensation domains then catalyze peptide bond formation between adjacent PCP-bound amino acids. While NRPS is typically associated with complex natural products containing non-proteinogenic amino acids, the enzymatic logic demonstrates the biochemical versatility for peptide bond formation [5].
Chemical synthesis is the primary method for producing Arginylserylarginine for research. Solid-phase peptide synthesis (SPPS) is particularly efficient. The process follows these steps:
Solution-phase synthesis is an alternative, involving sequential coupling of protected amino acids in solution, followed by deprotection steps. While suitable for small peptides, it often requires extensive purification after each step and is generally less efficient than SPPS for tripeptides. Key challenges in synthesizing Arginylserylarginine involve preventing side reactions such as:
Table 2: Key Strategies for Synthesizing Arginylserylarginine
Synthesis Approach | Key Features | Advantages/Disadvantages |
---|---|---|
Ribosomal Biosynthesis | Genetically encoded; uses Arg-tRNA^Arg^, Ser-tRNA^Ser^; occurs on ribosome | High fidelity; biological context. Limited to canonical amino acids; requires cellular machinery |
Solid-Phase Synthesis (Fmoc Strategy) | Stepwise assembly on resin; Fmoc deprotection (piperidine); Coupling (HBTU/HOBt/DIEA); TFA cleavage | High efficiency; automation friendly; simplified purification. Risk of aggregation; cost of resins/reagents |
Solution-Phase Synthesis | Sequential coupling/deprotection in solution; requires intermediate isolations | Avoids resin limitations. Slower; lower yields; complex purification after each step |
Enzymatic Synthesis | Uses proteases (e.g., trypsin, subtilisin) or peptide ligases in reverse; may require specific protecting groups | High stereoselectivity; green chemistry potential. Limited substrate scope; lower yields |
The discovery and investigation of Arginylserylarginine are intrinsically linked to the broader history of peptide science. Its emergence as a defined chemical entity became feasible only after the foundational development of robust peptide characterization and synthesis techniques in the mid-20th century. While not a naturally occurring hormone like insulin or oxytocin, the study of sequences rich in basic residues like arginine gained momentum as researchers sought to understand the molecular basis of protein-protein interactions, enzyme specificity, and cellular signaling. The development of Arginylserylarginine as a model peptide likely stemmed from investigations into the biophysical properties of arginine clusters, which are prevalent in nuclear localization signals (e.g., SV40 Large T-antigen: PKKKRKV) and histone binding domains [3] [6].
The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field. Before SPPS, synthesizing even small peptides like Arginylserylarginine was arduous, requiring laborious solution-phase methods with low yields and challenging purifications. Merrifield's innovation of anchoring the C-terminus to an insoluble resin and adding amino acids sequentially dramatically accelerated synthesis, enabled automation, and made peptides of defined sequence widely accessible. This breakthrough was pivotal for generating sufficient quantities of peptides like Arginylserylarginine for structural and functional studies [6] [9].
Parallel advancements in analytical instrumentation were crucial. The refinement of Amino Acid Analysis (AAA) in the 1950s and 1960s allowed precise quantification of the constituent amino acids (Arg, Ser, Arg) in hydrolyzed peptide samples. Automated Edman Degradation, developed by Pehr Edman, became the gold standard for N-terminal sequencing in the 1960s and 1970s, enabling the direct determination of the Arg-Ser-Arg sequence. The rise of high-field NMR spectroscopy in the 1970s and 1980s provided unprecedented tools for elucidating the solution conformation and dynamics of peptides, including the interactions within the Arg-Ser-Arg triad. Mass spectrometry, evolving from early Time-of-Flight (TOF) instruments to the highly sensitive Electrospray Ionization (ESI) and MALDI techniques developed in the late 1980s and 1990s, allowed rapid and accurate determination of peptide molecular weights and sequences, confirming the identity of synthesized Arginylserylarginine with high precision [1] [6] [7].
The late 20th and early 21st centuries saw the application of computational methods. Molecular Dynamics (MD) Simulations and Density Functional Theory (DFT) Calculations began providing atomistic insights into the conformational landscape of small peptides, including the role of salt bridges, hydrogen bonding networks, and solvation effects in stabilizing specific folds of sequences like Arginylserylarginine. These computational approaches complemented experimental structural biology techniques like X-ray crystallography (though crystallization of such small, flexible peptides remains challenging) and advanced NMR. The focus on arginine-rich motifs intensified with the discovery of Cell-Penetrating Peptides (CPPs) like HIV-1 Tat (48-60: GRKKRRQRRRPPQ) and penetratin in the 1980s and 1990s. Research into these CPPs highlighted the remarkable ability of arginine clusters to traverse cell membranes, sparking investigations into the fundamental biophysical principles underlying this activity. While Arginylserylarginine itself is too short for efficient penetration, it serves as a minimal model system for studying cationic peptide-membrane interactions [3] [6] [9].
Table 3: Historical Milestones Enabling Arginylserylarginine Research
Time Period | Key Advancement | Impact on Arginylserylarginine Research |
---|---|---|
Early-Mid 20th Century | Development of Amino Acid Analysis (AAA) | Enabled confirmation of Arg and Ser composition in hydrolyzed peptide samples. |
1963 | Invention of Solid-Phase Peptide Synthesis (Merrifield) | Made efficient, automated synthesis of defined tripeptides like Arginylserylarginine feasible. |
1960s-1970s | Automation of Edman Degradation | Provided methodology for direct N-terminal sequencing (Arg-Ser-Arg). |
1970s-1980s | Advancements in High-Field NMR Spectroscopy | Enabled detailed conformational analysis of peptides in solution, probing Arg/Ser interactions. |
1980s-1990s | Development of ESI & MALDI Mass Spectrometry | Allowed rapid, accurate mass confirmation and sequence verification. |
1990s-Present | Rise of Computational Chemistry (MD, DFT) | Provided atomistic models of structure, dynamics, and interactions of the tripeptide. |
1980s-Present | Discovery & Study of Cell-Penetrating Peptides (CPPs) | Highlighted importance of arginine clusters, driving interest in basic tripeptide models. |
The trajectory of Arginylserylarginine research exemplifies the evolution of peptide science—from fundamental chemistry focused on bond formation and sequence determination to sophisticated biophysical investigations into structure, dynamics, and biomolecular interactions. Its study continues to leverage cutting-edge technologies, including advanced 2D/3D NMR and high-throughput computational screening, to probe its potential roles as a structural motif or a building block in larger functional biomolecules and materials [1] [3] [6].
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